11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole
Overview
Description
11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole is a synthetic compound belonging to the indolocarbazole family Indolocarbazoles are known for their complex structures and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole typically involves the Fischer-indole synthesis. This method uses 2-amino-cyclohexanone hydrochloride and substituted aryl-hydrazines hydrochloride as raw materials in the presence of acidic media . Another approach involves the reaction of 1,2-cyclohexanedione with phenylhydrazine hydrochloride . The reaction mixture is usually refluxed in acetic acid for 24 hours, followed by cooling and precipitation to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer-indole synthesis remains a cornerstone for its laboratory-scale preparation, suggesting potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, especially at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole involves its interaction with molecular targets such as protein kinase C. This interaction leads to the inhibition of kinase activity, which is crucial in various cellular processes, including cell proliferation and apoptosis . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 11,12-Dihydroindolo[2,3-a]carbazole
- 5,7-Dihydroindolo[2,3-b]carbazole
- 5,8-Dihydroindolo[2,3-c]carbazole
- 5,12-Dihydroindolo[3,2-a]carbazole
- 5,11-Dihydroindolo[3,2-b]carbazole
Uniqueness
11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole is unique due to its diphenyl substitution, which enhances its stability and biological activity compared to other indolocarbazole derivatives. This structural modification allows for more effective interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
11,12-diphenylindolo[2,3-a]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-3-11-21(12-4-1)31-27-17-9-7-15-23(27)25-19-20-26-24-16-8-10-18-28(24)32(30(26)29(25)31)22-13-5-2-6-14-22/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCOBMXLSOVHGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=C4)C6=CC=CC=C6N5C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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